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Compound of Interest

Compound Name: Ethyl 6-oxohexanoate

Cat. No.: B105480

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-
oxohexanoate, a bifunctional molecule incorporating both an ester and an aldehyde functional
group. The information presented herein is intended to support researchers and scientists in
the identification, characterization, and utilization of this compound in various scientific
applications, including drug development.

Chemical Structure and Properties

Ethyl 6-oxohexanoate (C8H1403) is a colorless liquid with a molecular weight of 158.20
g/mol . Its structure consists of a six-carbon chain with an ethyl ester at one terminus and an
aldehyde at the other.

SMILES: CCOC(=0)CCCCC=0 InChl Key: UWNBKRSENSOXKX-UHFFFAOYSA-N CAS
Number: 27983-42-2

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for Ethyl 6-oxohexanoate. The data is summarized in clear, tabular
formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Predicted)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
9.77 t 1H H6 (CHO)
4.12 q 2H H7 (OCH2)
2.46 t 2H H5 (CH2)
2.30 t 2H H2 (CH2)
1.65 m 4H H3, H4 (CHz2)
1.25 t 3H H8 (CHs)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
202.5 C6 (CHO)
173.3 C1 (C=0, ester)
60.3 C7 (OCHz)
43.8 C5
34.0 Cc2
24.5 C3
21.8 C4
14.2 C8 (CHs)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of Ethyl 6-oxohexanoate is characterized by the presence of strong absorption

bands corresponding to the ester and aldehyde carbonyl groups.

Wavenumber (cm—?) Intensity Assignment

~2940 Medium C-H stretch (alkane)
~2860 Medium C-H stretch (alkane)
~2720 Weak C-H stretch (aldehyde)
~1735 Strong C=0 stretch (ester)
~1725 Strong C=0 stretch (aldehyde)
~1180 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Ethyl 6-oxohexanoate is

expected to show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
158 Low [M]* (Molecular lon)
129 Moderate [M - CzHs]*

113 Moderate [M - OC2Hs]*+

101 High [M - C2Hs02]*

83 Moderate [CsH7O]*

55 High [CaH7]*

45 Moderate [C2Hs0]*

29 High [CHOJ*
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

o Asample of Ethyl 6-oxohexanoate (5-10 mg for *H NMR, 20-50 mg for 3C NMR) is
accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).
e The solution is transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
e Spectrometer: A 300 MHz or higher field NMR spectrometer.
e Nuclei: *H and 13C.
e Temperature: 298 K.
e 'H NMR Parameters:

o Pulse sequence: Standard zg pulse program.

o Number of scans: 16-32.

o Relaxation delay: 1.0 s.

o Acquisition time: ~4 s.
e 13C NMR Parameters:

o Pulse sequence: Standard zgpg30 with proton decoupling.

o Number of scans: 1024 or more to achieve adequate signal-to-noise.
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o Relaxation delay: 2.0 s.

IR Spectroscopy

Sample Preparation:

e Asingle drop of neat Ethyl 6-oxohexanoate is placed on the surface of a clean, dry
attenuated total reflectance (ATR) crystal or between two KBr plates to form a thin film.

Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Mode: Attenuated Total Reflectance (ATR) or transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to obtain the final spectrum. A background
spectrum of the clean, empty ATR crystal or KBr plates is recorded and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Adilute solution of Ethyl 6-oxohexanoate is prepared in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:
e Gas Chromatograph:

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Inlet Temperature: 250 °C.
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o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped
at 10 °C/min to 250 °C and held for 5 minutes.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o lon Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

Mandatory Visualization
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of Ethyl 6-
oxohexanoate upon electron ionization.
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Caption: Proposed fragmentation of Ethyl 6-oxohexanoate in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 6-oxohexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105480#spectroscopic-data-of-ethyl-6-
oxohexanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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